molecular formula C9H12ClNO3 B15296391 4-[(1S)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride

4-[(1S)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride

Cat. No.: B15296391
M. Wt: 217.65 g/mol
InChI Key: DNLZVTQJQUEWRZ-DDWIOCJRSA-N
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Description

4-[(1S)-2-Amino-1-hydroxyethyl]benzoic acid hydrochloride is a chiral benzoic acid derivative characterized by a 2-amino-1-hydroxyethyl substituent at the para position of the benzene ring. The compound exists as a hydrochloride salt, enhancing its solubility in aqueous media.

Properties

Molecular Formula

C9H12ClNO3

Molecular Weight

217.65 g/mol

IUPAC Name

4-[(1S)-2-amino-1-hydroxyethyl]benzoic acid;hydrochloride

InChI

InChI=1S/C9H11NO3.ClH/c10-5-8(11)6-1-3-7(4-2-6)9(12)13;/h1-4,8,11H,5,10H2,(H,12,13);1H/t8-;/m1./s1

InChI Key

DNLZVTQJQUEWRZ-DDWIOCJRSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN)O)C(=O)O.Cl

Canonical SMILES

C1=CC(=CC=C1C(CN)O)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1S)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(1S)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[(1S)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of 4-[(1S)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 4-[(1S)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Benzene Ring Key Differences Reference
4-[(1S)-2-Amino-1-hydroxyethyl]benzoic acid HCl C₉H₁₂ClNO₃* ~217.65 (estimated) 2-Amino-1-hydroxyethyl (para) Reference compound; chiral center at C1 (S-configuration). -
Noradrenaline C₈H₁₁NO₃ 169.2 2-Amino-1-hydroxyethyl (para); 1,2-diol (meta) Lacks benzoic acid; additional hydroxyl groups. Neurotransmitter activity.
Racepinephrine HCl C₉H₁₄ClNO₃ 219.7 1-Hydroxy-2-(methylamino)ethyl (para); 1,2-diol Methylamino group instead of amino; esterified hydroxyl.
(S)-Methyl 4-(1-aminoethyl)benzoate HCl C₁₀H₁₄ClNO₂ 215.68 1-Aminoethyl (para); methyl ester Esterified carboxyl group; lacks hydroxyl.
4-[4-(Aminomethyl)phenyl]benzoic Acid HCl C₁₄H₁₄ClNO₂ 263.72 4-Aminomethylphenyl (para) Biphenyl structure; no hydroxyethyl group.
Benzocaine HCl C₉H₁₂ClNO₂ 201.65 Ethoxycarbonylamino (para) Esterified amino group; local anesthetic use.
4-(Aminomethyl)-2-methylbenzoic Acid HCl C₉H₁₂ClNO₂ 201.65 Aminomethyl (para); methyl (ortho) Methyl group at ortho position; no hydroxyl.

*Estimated based on analogous compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(1S)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from 4-substituted benzoic acid derivatives. Key steps include:

  • Chiral induction : Use of enantioselective catalysts (e.g., chiral auxiliaries or enzymes) to establish the (1S)-configuration .
  • Hydroxyethylamine formation : Reductive amination of ketone intermediates with sodium cyanoborohydride or catalytic hydrogenation .
  • Hydrochloride salt formation : Treatment with HCl in anhydrous ethanol, followed by recrystallization for purity .
  • Purity validation : Employ HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (¹H/¹³C) to confirm >98% purity .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chiral integrity?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® IA-3 column with a hexane/isopropanol mobile phase to resolve enantiomeric impurities .
  • X-ray crystallography : Determine absolute stereochemistry via single-crystal analysis .
  • Spectroscopic methods : FTIR (amide I/II bands for amine confirmation) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated stability studies : Expose samples to 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC.
  • Light sensitivity : Use amber vials and UV-vis spectroscopy to detect photodegradation products .
  • Solution stability : Test pH-dependent hydrolysis (e.g., phosphate buffers at pH 3–9) to identify optimal storage conditions .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity, and how can this be experimentally validated?

  • Methodological Answer :

  • Enantiomer comparison : Synthesize both (1S) and (1R) enantiomers and compare binding affinities via surface plasmon resonance (SPR) or fluorescence polarization assays .
  • Molecular docking : Use software like AutoDock Vina to predict interactions with target receptors (e.g., GPCRs or enzymes) .
  • In vitro assays : Test enantiomers in cell-based models (e.g., cAMP modulation for adrenergic receptor studies) to correlate stereochemistry with efficacy .

Q. How can contradictory solubility or reactivity data in literature be resolved?

  • Methodological Answer :

  • Solvent screening : Use a CheqSol approach to measure equilibrium solubility in DMSO, water, and simulated biological fluids .
  • Reactivity mapping : Employ differential scanning calorimetry (DSC) to identify polymorphic forms or hydrate interactions that alter reactivity .
  • Cross-validation : Compare results across multiple labs using standardized protocols (e.g., USP-NF monographs for hydrochloride salts) .

Q. What strategies optimize chromatographic separation of this compound from structurally similar impurities?

  • Methodological Answer :

  • Column selection : Test reversed-phase (C18), HILIC, and mixed-mode columns to maximize resolution of polar byproducts .
  • Mobile phase optimization : Adjust ion-pairing agents (e.g., heptafluorobutyric acid) to enhance peak symmetry .
  • LC-MS/MS : Use tandem mass spectrometry to identify co-eluting impurities with identical retention times .

Q. How can researchers design assays to evaluate the compound’s potential as a therapeutic agent?

  • Methodological Answer :

  • Target identification : Screen against kinase or protease libraries using high-throughput fluorescence-based assays .
  • Toxicity profiling : Perform MTT assays on HEK293 or HepG2 cells to assess cytotoxicity .
  • In vivo models : Use pharmacokinetic studies in rodents to measure bioavailability and metabolite formation .

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